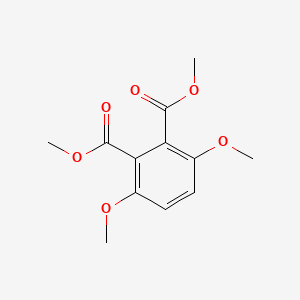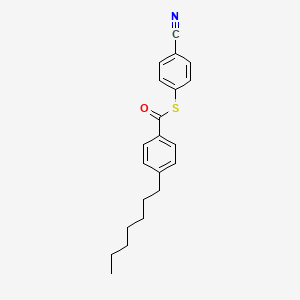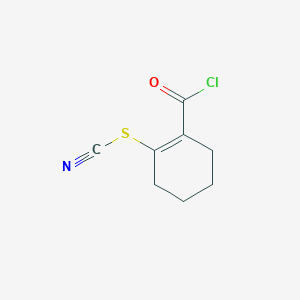
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two ester groups and a benzylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate typically involves the esterification of 2-(benzylsulfanyl)benzene-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzylsulfanyl group.
Aplicaciones Científicas De Investigación
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ester groups can undergo hydrolysis to release the corresponding acids, which may also interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but lacks the benzylsulfanyl group.
Dimethyl benzene-1,4-dicarboxylate: Similar structure but with ester groups in different positions.
Dimethyl 2,3-dimethylbenzene-1,3-dicarboxylate: Similar structure but with additional methyl groups.
Uniqueness
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Propiedades
Número CAS |
67666-71-1 |
|---|---|
Fórmula molecular |
C17H16O4S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
dimethyl 2-benzylsulfanylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O4S/c1-20-16(18)13-9-6-10-14(17(19)21-2)15(13)22-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Clave InChI |
DDAAZZJQDIURRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


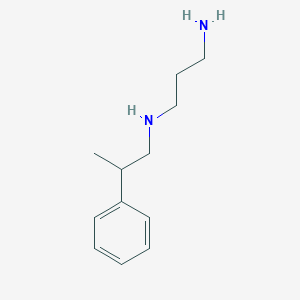
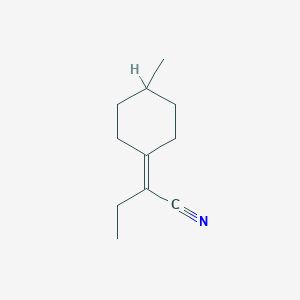
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
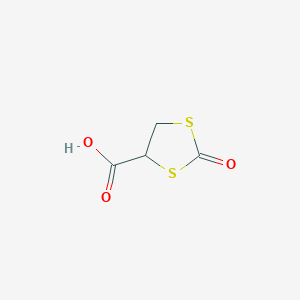

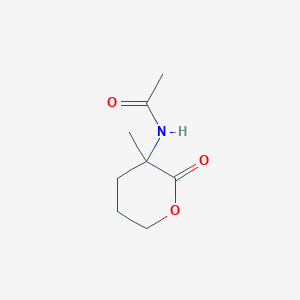
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
